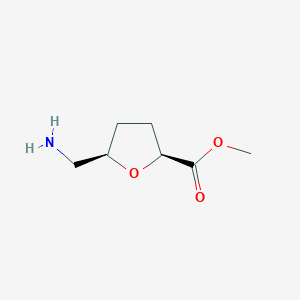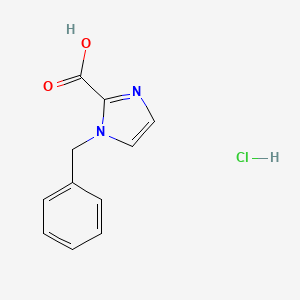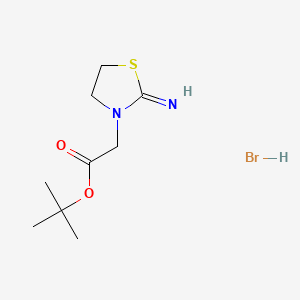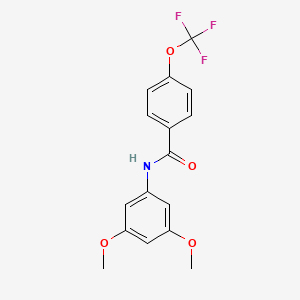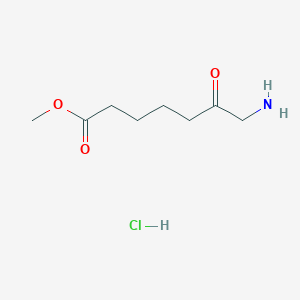![molecular formula C10H18Cl2N2OS B13581351 1-[5-(Methoxymethyl)thiophen-3-yl]piperazinedihydrochloride](/img/structure/B13581351.png)
1-[5-(Methoxymethyl)thiophen-3-yl]piperazinedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(methoxymethyl)thiophen-3-yl]piperazine dihydrochloride is a chemical compound with the molecular formula C10H16N2OS.2ClH and a molecular weight of 285.24 g/mol . It is characterized by the presence of a thiophene ring substituted with a methoxymethyl group and a piperazine ring, forming a dihydrochloride salt .
Preparation Methods
The synthesis of 1-[5-(methoxymethyl)thiophen-3-yl]piperazine dihydrochloride involves several steps. The synthetic route typically starts with the preparation of the thiophene ring, followed by the introduction of the methoxymethyl group. The piperazine ring is then attached to the thiophene ring through a substitution reaction. The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid .
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis .
Chemical Reactions Analysis
1-[5-(methoxymethyl)thiophen-3-yl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the thiophene ring, to form dihydrothiophenes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[5-(methoxymethyl)thiophen-3-yl]piperazine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in chemical formulations.
Mechanism of Action
The mechanism of action of 1-[5-(methoxymethyl)thiophen-3-yl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
1-[5-(methoxymethyl)thiophen-3-yl]piperazine dihydrochloride can be compared with other similar compounds, such as:
1-[5-(methylthio)thiophen-3-yl]piperazine dihydrochloride: This compound has a methylthio group instead of a methoxymethyl group, which can lead to different chemical and biological properties.
1-[5-(methoxymethyl)thiophen-3-yl]piperidine dihydrochloride: The piperidine ring in this compound can result in different reactivity and biological activity compared to the piperazine ring.
The uniqueness of 1-[5-(methoxymethyl)thiophen-3-yl]piperazine dihydrochloride lies in its specific substitution pattern and the presence of both the thiophene and piperazine rings, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C10H18Cl2N2OS |
|---|---|
Molecular Weight |
285.2 g/mol |
IUPAC Name |
1-[5-(methoxymethyl)thiophen-3-yl]piperazine;dihydrochloride |
InChI |
InChI=1S/C10H16N2OS.2ClH/c1-13-7-10-6-9(8-14-10)12-4-2-11-3-5-12;;/h6,8,11H,2-5,7H2,1H3;2*1H |
InChI Key |
VSENOPXPTOLODE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CS1)N2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



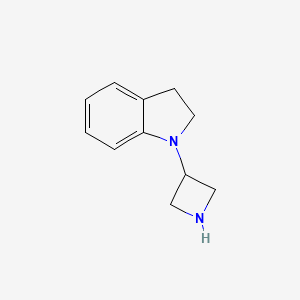
![1-Cyclohexyl-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B13581282.png)
![N-[(2-chlorophenyl)methyl]-1-(2,5-dimethylphenyl)-1H-1,3-benzodiazole-5-carboxamidehydrochloride](/img/structure/B13581285.png)

